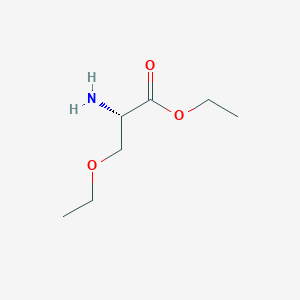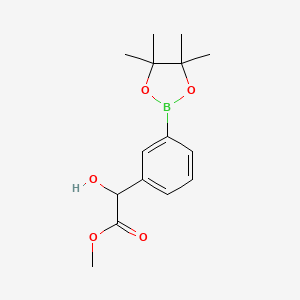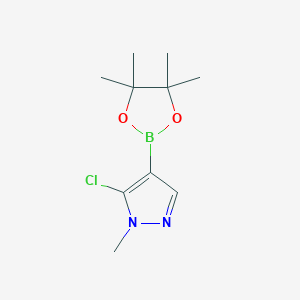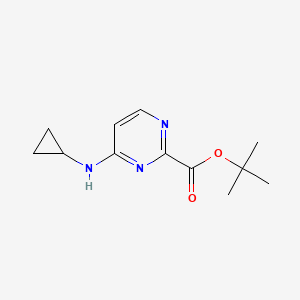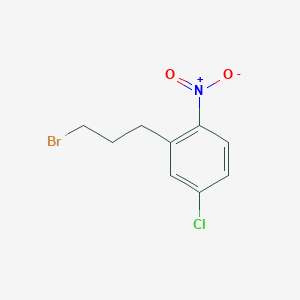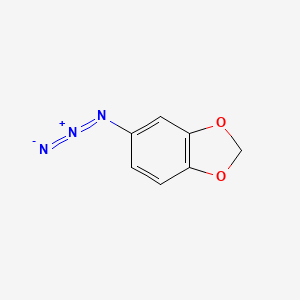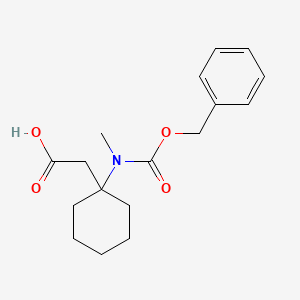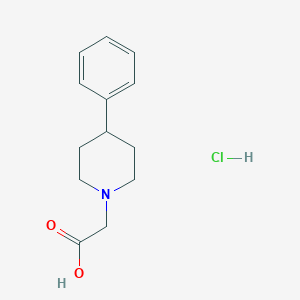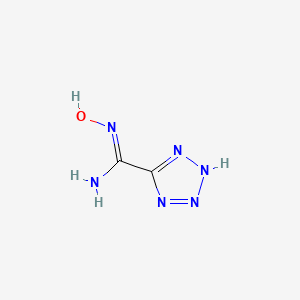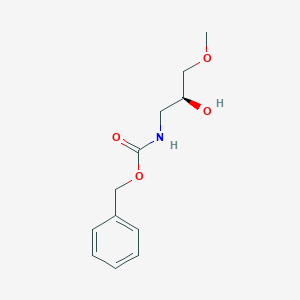
(S)-1-(Cbz-amino)-3-methoxy-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Cbz-amino)-3-methoxy-2-propanol is a chiral compound that features a benzyloxycarbonyl (Cbz) protected amino group and a methoxy group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Cbz-amino)-3-methoxy-2-propanol typically involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group. One common method includes the reaction of an amino alcohol with benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate to maintain the appropriate pH . This reaction is scalable and can be adapted for large-scale production.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(Cbz-amino)-3-methoxy-2-propanol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The Cbz group can be removed through hydrogenation to yield the free amino alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed to remove the Cbz group.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used to convert the hydroxyl group into a leaving group, facilitating further substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Aldehydes or acids from oxidation.
- Free amino alcohol from reduction.
- Various substituted derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Cbz-amino)-3-methoxy-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials .
Wirkmechanismus
The mechanism of action of (S)-1-(Cbz-amino)-3-methoxy-2-propanol involves its interaction with specific molecular targets and pathways. The Cbz group provides protection to the amino group, allowing selective reactions to occur at other functional sites. Upon removal of the Cbz group, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-Cbz-amino-3-t-butyl-1-propanol
- (S)-3-Cbz-amino-5-methylhexanoic acid
- (S)-3-N-Cbz-amino-succinimide
Uniqueness
(S)-1-(Cbz-amino)-3-methoxy-2-propanol is unique due to its specific combination of functional groups, which provides versatility in synthetic applications. The presence of both a protected amino group and a methoxy group allows for selective modifications and reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C12H17NO4 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
benzyl N-[(2S)-2-hydroxy-3-methoxypropyl]carbamate |
InChI |
InChI=1S/C12H17NO4/c1-16-9-11(14)7-13-12(15)17-8-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3,(H,13,15)/t11-/m0/s1 |
InChI-Schlüssel |
ZDJRLWLMKABXBY-NSHDSACASA-N |
Isomerische SMILES |
COC[C@H](CNC(=O)OCC1=CC=CC=C1)O |
Kanonische SMILES |
COCC(CNC(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


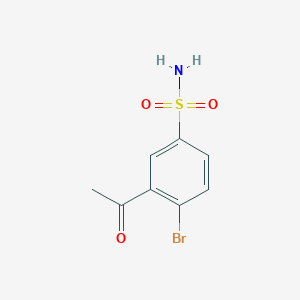
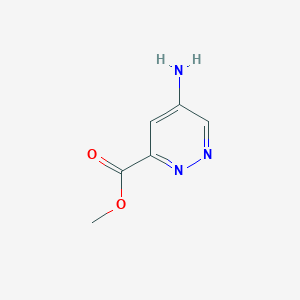
![Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B15306606.png)
![N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride](/img/structure/B15306610.png)
![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)
